MED1 DNA Glycosylase Substrate Preference: 5-Iodouracil Exhibits >20-Fold Higher Affinity than Uracil
In single-turnover kinetics assays with the recombinant glycosylase domain of MED1 (MBD4), the substrate affinity (k(st)) for 5-iodouracil was found to be 20- to 30-fold higher than that for uracil, indicating a strong preference for halogenated bases [1]. This quantifiable preference is critical for studies of DNA damage recognition and repair.
| Evidence Dimension | Substrate affinity for MED1 DNA N-glycosylase (k(st) value) |
|---|---|
| Target Compound Data | k(st) over 20- to 30-fold higher than uracil |
| Comparator Or Baseline | Uracil (k(st) = baseline) |
| Quantified Difference | >20- to 30-fold increase |
| Conditions | Single-turnover kinetics with isolated, recombinant MED1 glycosylase domain |
Why This Matters
This >20-fold difference quantifies 5-iodouracil's utility as a superior probe for investigating halogenated base recognition and repair by MED1, an activity not measurable with uracil.
- [1] Turner, D. P., et al. (2006). The DNA N-glycosylase MED1 exhibits preference for halogenated pyrimidines and is involved in the cytotoxicity of 5-iododeoxyuridine. Cancer Research, 66(15), 7686-7693. View Source
